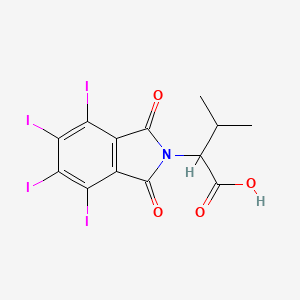
2-amino-3,7-dihydropurin-6-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
guanine hydrochloride . It is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine hydrochloride is primarily used in biochemical research, particularly in studies involving protein purification and protein folding due to its strong denaturing properties .
准备方法
Synthetic Routes and Reaction Conditions: Guanine hydrochloride can be synthesized through the reaction of guanine with hydrochloric acid. The process involves dissolving guanine in a concentrated hydrochloric acid solution, followed by crystallization to obtain guanine hydrochloride.
Industrial Production Methods: In industrial settings, guanine hydrochloride is produced by reacting guanine with hydrochloric acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in large reactors, followed by filtration and crystallization to isolate the product .
Types of Reactions:
Oxidation: Guanine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms of guanine.
Substitution: Guanine hydrochloride can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized guanine derivatives.
Reduction Products: Reduced forms of guanine.
Substitution Products: Various substituted guanine derivatives
科学研究应用
Guanine hydrochloride has several applications in scientific research:
Chemistry: Used as a denaturant in protein studies and as a reagent in various chemical reactions.
Biology: Plays a crucial role in nucleic acid research and studies involving DNA and RNA.
Medicine: Utilized in the development of pharmaceuticals and as a model compound in drug research.
Industry: Employed in the production of biochemical reagents and as an intermediate in the synthesis of other compounds
作用机制
Guanine hydrochloride exerts its effects primarily through its interaction with nucleic acids and proteins. It disrupts the hydrogen bonding in proteins, leading to denaturation. This property makes it valuable in protein purification and folding studies. Additionally, guanine hydrochloride can interact with DNA and RNA, affecting their structure and function .
相似化合物的比较
- Adenine hydrochloride
- Cytosine hydrochloride
- Thymine hydrochloride
Comparison: Guanine hydrochloride is unique due to its strong denaturing properties, making it particularly useful in protein studies. While adenine, cytosine, and thymine hydrochlorides also interact with nucleic acids, guanine hydrochloride’s ability to disrupt protein structures sets it apart. Additionally, its specific interactions with DNA and RNA make it a valuable tool in nucleic acid research .
属性
IUPAC Name |
2-amino-3,7-dihydropurin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAOFQIOOBQLHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(2-Methylphenyl)carbamoyl]phenoxy}acetic acid](/img/structure/B7793939.png)
![4-[[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoic acid](/img/structure/B7793956.png)
![4-[[(3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoic acid](/img/structure/B7793957.png)
![3-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B7793962.png)

![8-[[Bis(prop-2-enyl)amino]methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7793977.png)
![8-[(dipropylamino)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7793986.png)

![4-[(Dibenzylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794002.png)
![4-[[Bis(2-methylpropyl)amino]methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794008.png)
![4-[(Dibutylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794013.png)

